1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
Overview
Description
Scientific Research Applications
WAY-238182 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
- Thiazole derivatives, in general, exhibit diverse biological activities. They are found in various potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
- Chlorphenesin, a related compound, is a muscle relaxant that blocks nerve impulses sent to the brain . However, direct parallels may not apply to our compound.
- Thiazoles, in general, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor activities .
- Absorption: The compound’s solubility and absorption properties influence its bioavailability. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-238182 involves multiple steps, starting with the preparation of the thiazole ring. This is typically achieved through the reaction of 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)-1,3-thiazole. The thiazole intermediate is then reacted with piperidine-4-carboxylic acid under basic conditions to yield WAY-238182 .
Industrial Production Methods
Industrial production of WAY-238182 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
WAY-238182 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-238182 can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of WAY-238182, such as hydroxylated, reduced, or substituted analogs. These derivatives often exhibit different chemical and biological properties, making them valuable for further research .
Comparison with Similar Compounds
WAY-238182 can be compared with other similar compounds, such as:
- 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate
These compounds share structural similarities with WAY-238182 but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFXZSYVLLCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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